2-(Carboxymethoxy)-4-fluorobenzoic Acid
Description
2-(Carboxymethoxy)-4-fluorobenzoic acid (CAS: 1272756-12-3) is a fluorinated benzoic acid derivative characterized by a carboxymethoxy (-OCH₂COOH) substituent at the 2-position and a fluorine atom at the 4-position of the aromatic ring. Its molecular formula is C₉H₇FO₅, with a molecular weight of 214.15 g/mol . The compound is commercially available with ≥95% purity and is utilized in pharmaceutical and chemical research, particularly as a synthetic intermediate or building block for coordination chemistry due to its carboxylic acid and ether functionalities .
The structure combines electron-withdrawing groups (fluorine and carboxylic acid) with a flexible carboxymethoxy side chain, influencing its acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(carboxymethoxy)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO5/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRPPABXMLDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268299 | |
| Record name | Benzoic acid, 2-(carboxymethoxy)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-12-3 | |
| Record name | Benzoic acid, 2-(carboxymethoxy)-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(carboxymethoxy)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Carboxymethoxy)-4-fluorobenzoic Acid can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzoic acid with a suitable carboxymethylating agent. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethoxy)-4-fluorobenzoic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(Carboxymethoxy)-4-fluorobenzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Carboxymethoxy)-4-fluorobenzoic Acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethoxy group and fluorine atom can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Comparative Analyses
Acidity
- The target compound exhibits stronger acidity compared to methoxy-substituted analogs (e.g., 2-Fluoro-4-methoxybenzoic acid) due to the electron-withdrawing effects of fluorine and the adjacent carboxylic acid group. The carboxymethoxy substituent further stabilizes the deprotonated form via resonance .
- Chloro- and methyl-substituted analogs (e.g., 2-(Carboxymethoxy)-4-chlorobenzoic acid) have lower acidity than the fluoro derivative due to differences in electronegativity and steric effects .
Solubility and Reactivity
- The carboxymethoxy group enhances water solubility compared to non-polar substituents (e.g., methyl or chloro). However, the fluorine atom reduces solubility slightly due to its hydrophobic nature .
- The acetamido derivative (2-Acetamido-4-fluorobenzoic acid) shows higher crystallinity and thermal stability (MP: 212–216°C), attributed to intermolecular hydrogen bonding .
Coordination Chemistry
- Fluorobenzoic acids, such as 4-fluorobenzoic acid, are known to form metal complexes (e.g., cobalt(II) in ).
Commercial Availability
- The target compound has 8 suppliers, indicating broader industrial relevance compared to analogs like 2-(Carboxymethoxy)-3-methylbenzoic acid (2 suppliers) . However, its discontinued status in some catalogs () may reflect challenges in synthesis or niche applications .
Biological Activity
2-(Carboxymethoxy)-4-fluorobenzoic Acid (CAS No. 1272756-12-3) is a benzoic acid derivative characterized by the presence of a carboxymethoxy group and a fluorine atom on the benzene ring. This compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7FO5
- Molecular Weight : 204.15 g/mol
- Structure : The compound features a fluorine atom at the para position relative to the carboxylic acid group, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxymethoxy group enhances solubility and may facilitate binding to biomolecules, while the fluorine atom can modify the compound's electronic properties, potentially increasing its binding affinity .
Potential Targets:
- Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.
- Receptors : It could interact with specific receptors involved in cellular signaling.
Inhibition of Cholinesterases
A study focusing on derivatives of 4-fluorobenzoic acid demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities. Although this compound was not directly studied in this context, its structural similarity to effective inhibitors suggests it may possess similar cholinesterase inhibitory properties .
Synthesis and Evaluation
A synthesis study involving various derivatives of 4-fluorobenzoic acid revealed that modifications at the carboxylic acid position significantly affected biological activity. The synthesized compounds were evaluated for their ability to inhibit cholinesterases using Ellman's spectrophotometric method, with some showing IC50 values comparable to known inhibitors like tacrine .
Cytotoxic Activity
In related research, compounds structurally similar to this compound were tested against cancer cell lines (e.g., MCF-7 and MDA-MB-468). These studies utilized MTT assays to assess growth inhibition. While direct data on this specific compound is lacking, findings suggest that modifications on the benzene ring can lead to enhanced cytotoxicity against cancer cells .
Data Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Related compounds show effectiveness against bacteria and fungi. |
| Cholinesterase Inhibition | Derivatives exhibit significant inhibition; potential for similar activity in this compound. |
| Cytotoxic Activity | Similar compounds demonstrate growth inhibition in breast cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
